2,6-Dichloro-3-methylpyridine

Overview

Description

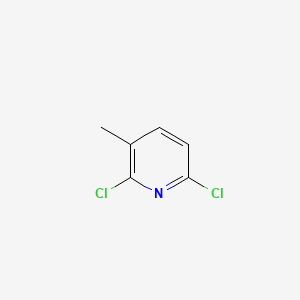

2,6-Dichloro-3-methylpyridine (CAS 58584-94-4) is a halogenated pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.01 g/mol . It is characterized by two chlorine atoms at the 2- and 6-positions of the pyridine ring and a methyl group at the 3-position. This compound is a versatile intermediate in organic synthesis, widely employed in pharmaceuticals, agrochemicals, and dyestuff production . Its slightly water-soluble nature and stability under cool, dry storage conditions (incompatible with oxidizing agents) make it suitable for controlled industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,6-Dichloro-3-methylpyridine involves the chlorination of 3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

- Chlorination of 3-methylpyridine using chlorine gas.

- Purification of the product through distillation or recrystallization.

- Quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 2,6-dichloro-3-methylpiperidine

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst

Major Products

Substitution: Formation of 2,6-diamino-3-methylpyridine or 2,6-dithio-3-methylpyridine.

Oxidation: Formation of 2,6-dichloro-3-pyridinecarboxylic acid.

Reduction: Formation of 2,6-dichloro-3-methylpiperidine

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C6H5Cl2N

- Molecular Weight : 163.02 g/mol

- Physical State : Liquid

- Solubility : Slightly soluble in water

The compound features two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position of the pyridine ring. This substitution pattern affects its reactivity and biological interactions.

Organic Synthesis

2,6-Dichloro-3-methylpyridine serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure enhances its electrophilic nature, making it valuable in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Pharmaceutical Development

Research has identified this compound as a precursor for developing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in targeting specific diseases. For instance, studies are ongoing to explore its role in designing new drugs with improved efficacy against resistant pathogens.

Agrochemical Applications

The compound is evaluated for its insecticidal properties. Laboratory tests have demonstrated that formulations containing this compound achieve high mortality rates against common pests like house flies and cockroaches, making it a candidate for developing effective pest control agents.

Dyestuff Production

In the dye industry, this compound is utilized as a raw material for synthesizing various dyes due to its ability to participate in complex chemical reactions that yield vibrant colors.

Antifungal Efficacy

A study investigated the antifungal properties of chlorinated pyridine derivatives, including this compound. The results indicated that at concentrations as low as 100 parts per million (ppm), the compound inhibited the growth of Candida pelliculosa in malt yeast agar medium. This finding suggests potential applications in agricultural settings to combat fungal infections.

Insecticidal Tests

In another study, a formulation containing 500 ppm of this compound was tested against house flies and American cockroaches. The results showed a complete kill rate within a specified exposure time, demonstrating its effectiveness as a pest control agent .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group on the pyridine ring influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

Key Physical and Chemical Properties

The table below summarizes critical parameters for 2,6-Dichloro-3-methylpyridine and related compounds:

*Estimated based on molecular formula.

Structural and Functional Comparisons

4-(Bromomethyl)-2,6-dichloro-3-methylpyridine

- Structural Differences : Incorporates a bromomethyl group at the 4-position, replacing a hydrogen atom on the pyridine ring .

- Functional Implications : The bromine atom enhances reactivity in nucleophilic substitution reactions (e.g., Suzuki couplings), making it a valuable intermediate for synthesizing complex molecules. Its higher molecular weight (254.94 g/mol) and refrigeration requirement (2–8°C) suggest lower thermal stability compared to this compound .

2,6-Dichloro-3-methylquinoline

- Structural Differences: Features a fused benzene ring (quinoline backbone), increasing aromaticity and lipophilicity .

- Its higher price ($210.00/500 mg vs. $200.00 for the target compound) reflects synthetic complexity .

6-Chloro-3-methylpicolinic Acid

- Structural Differences : Substitutes the pyridine ring with a carboxylic acid group at the 2-position .

- Functional Implications : The carboxylic acid enables salt formation and chelation, expanding applications in metal-ion coordination (e.g., herbicides) and drug formulations. Increased polarity improves water solubility compared to the target compound .

Electrophilic Substitution

- Target Compound : Chlorine atoms (electron-withdrawing) and the methyl group (electron-donating) create regioselective sites for electrophilic attack, favoring functionalization at the 4-position .

- Quinoline Derivative: The fused benzene ring directs electrophiles to the pyridine nitrogen-adjacent positions, enabling selective modifications for antimalarial drug precursors .

Cross-Coupling Reactions

- Bromomethyl Derivative : The bromine atom facilitates cross-coupling (e.g., with palladium catalysts) to construct biaryl structures, critical in pharmaceutical scaffolds .

- Iodo Derivatives (e.g., 2,5-Dichloro-6-iodopyridin-3-ol) : Iodine’s role as a superior leaving group supports Ullmann or Buchwald-Hartwig aminations .

Biological Activity

2,6-Dichloro-3-methylpyridine (DCMP) is a pyridine derivative with the molecular formula CHClN, recognized for its utility in organic synthesis, pharmaceuticals, and agrochemicals. This compound serves as an important intermediate in the production of various biologically active substances. Understanding its biological activity is crucial for its application in medicinal chemistry and toxicology.

- Molecular Weight : 162.01 g/mol

- CAS Number : 58584-94-4

- Solubility : Slightly soluble in water

- Structure :

- IUPAC Name : this compound

- SMILES : CC1=C(Cl)N=C(Cl)C=C1

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its pharmacological properties and potential toxicity. It exhibits various effects on cellular processes and may interact with multiple biological targets.

Toxicological Profile

DCMP has been classified as harmful if swallowed and causes skin irritation. The acute toxicity data indicates that it poses risks upon exposure, necessitating careful handling in laboratory settings .

Pharmacological Effects

Research indicates that DCMP can influence several biological systems:

- Antimicrobial Activity : Some studies suggest that DCMP exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Effects on Enzymatic Activity : DCMP has been shown to interact with certain enzymes, potentially inhibiting their activity. This characteristic could be leveraged in drug design to target specific pathways involved in disease processes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including DCMP, against common pathogens. Results indicated that DCMP displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This suggests that DCMP could be explored as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of DCMP on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that DCMP acts as a reversible inhibitor of AChE, which could have implications for treating conditions like Alzheimer's disease.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These results indicate a dose-dependent inhibition pattern, highlighting the potential therapeutic applications of DCMP in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : A key synthesis involves alkylation and cyanidation of pyridine derivatives. For example, 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate and potassium cyanide to yield 2,6-dicyano-3-methylpyridine, which can be further functionalized . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of pyridine oxide to methyl fluorosulfonate) and temperature (ambient to 50°C). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How can researchers verify the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic shifts (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, pyridine derivatives often crystallize in monoclinic systems with space group .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 176.0 for CHClN).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates chlorinated pyridines. For high-purity samples (>98%), sublimation under reduced pressure (80–100°C, 0.1 mmHg) is advised, as melting points for related compounds (e.g., 2,6-Dichloronicotinonitrile) are sharp (121–125°C) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound analogs, and how can selectivity be improved?

- Methodological Answer : Side reactions (e.g., over-alkylation or ring-opening) are mitigated by using bulky leaving groups (e.g., fluorosulfonate) and low temperatures. For example, methyl fluorosulfonate’s high electrophilicity directs substitution at the 3-position of pyridine oxides, minimizing byproducts . Kinetic studies (e.g., monitoring via HPLC) can identify optimal reaction times (typically 6–12 hours).

Q. What analytical strategies resolve contradictions in melting point or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Techniques include:

- DSC/TGA : Differentiate polymorphs (e.g., endothermic peaks at 121°C vs. 125°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., distinguishing Cl vs. CH substituents).

- Elemental Analysis : Verify stoichiometry (e.g., C: 40.7%, H: 2.8%, N: 7.9% for CHClN).

Q. How can this compound serve as a precursor for biologically active compounds like fusaric acid analogs?

- Methodological Answer : Hydrolysis of nitrile groups (e.g., 2,6-dicyano-3-methylpyridine) with concentrated HCl yields carboxylic acid derivatives. Subsequent coupling with amines or alcohols generates amides/esters. For example, 6-cyano-5-methylpicolinic acid (a fusaric acid analog) is synthesized via acid-catalyzed hydrolysis at 100°C for 24 hours .

Q. Methodological Notes

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem InChIKey: O***** ).

- Safety : Use PPE (gloves, goggles) due to irritant properties (WGK 3 classification for related pyridines) .

- Advanced Tools : Employ SHELXD for phase problem resolution in crystallography and DFT calculations to predict reactivity (e.g., Fukui indices for electrophilic substitution).

Properties

IUPAC Name |

2,6-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKCOPEHZTQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355732 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-94-4 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.